molecular formula C18H17N5O2 B2924608 6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one CAS No. 2380166-78-7

6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one

Cat. No. B2924608
CAS RN: 2380166-78-7
M. Wt: 335.367
InChI Key: DFVYFTBSOAFSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyridazinone derivative that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in inflammation and cancer progression. It has also been shown to modulate the activity of neurotransmitters involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression. It has also been shown to modulate the activity of neurotransmitters involved in neurodegenerative disorders. Additionally, it has been shown to exhibit anti-microbial properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of 6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of 6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has been reported in several studies. One of the most common methods involves the reaction of 2-(1-pyrimidin-4-ylazetidin-3-yl)aniline and 2-bromo-5-methoxypyridine in the presence of a palladium catalyst. Other methods include the reaction of 2-(1-pyrimidin-4-ylazetidin-3-yl)aniline with 5-methoxypyridine-2-carbaldehyde in the presence of a Lewis acid catalyst.

Scientific Research Applications

6-(2-Methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

6-(2-methoxyphenyl)-2-(1-pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-25-16-5-3-2-4-14(16)15-6-7-18(24)23(21-15)13-10-22(11-13)17-8-9-19-12-20-17/h2-9,12-13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVYFTBSOAFSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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